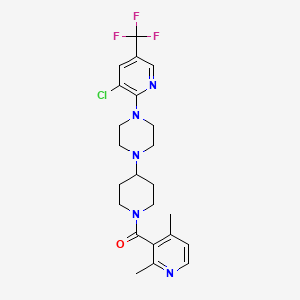
(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,4-dimethylpyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,4-dimethylpyridin-3-yl)methanone is a complex organic molecule. It is related to a class of compounds known as 4'-Phosphopantetheinyl transferases (PPTases) inhibitors . These inhibitors are essential to bacterial cell viability and virulence . An advanced analogue of this series, ML267, was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Scientific Research Applications
Molecular Interaction Studies
Research has been conducted on compounds with structural similarities, focusing on their molecular interactions with specific receptors. For instance, studies on cannabinoid receptors have utilized molecular orbital methods and conformational analysis to understand the binding and activity of antagonists like SR141716 (Shim et al., 2002). These methodologies could potentially be applied to study the interactions of "(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,4-dimethylpyridin-3-yl)methanone" with its target receptors, providing insights into its mechanism of action and potential therapeutic applications (Shim et al., 2002).
Pharmacokinetics and Metabolism
Studies on dipeptidyl peptidase IV inhibitors have examined their metabolism, excretion, and pharmacokinetics in various species, offering a framework for understanding how similar compounds are processed in the body (Sharma et al., 2012). Such research is crucial for developing new drugs, as it helps in predicting their behavior in humans, optimizing dosages, and minimizing potential side effects (Sharma et al., 2012).
Synthesis and Antimicrobial Activity
The synthesis of new pyridine derivatives and their antimicrobial activity have been explored, highlighting the importance of structural modifications in enhancing biological activity (Patel et al., 2011). Research in this area can inform the development of novel antimicrobial agents based on the structure of "this compound," potentially leading to new treatments for bacterial and fungal infections (Patel et al., 2011).
Novel Syntheses and Biological Activities
The novel synthesis of compounds combining different pharmacophoric elements and their biological activities has been investigated, illustrating the potential for creating multifunctional drugs with enhanced efficacy and selectivity (Ghandi et al., 2016). Such approaches could be relevant for synthesizing and assessing the biological activities of the compound , potentially leading to the discovery of new therapeutic agents with optimized properties (Ghandi et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial 4’-Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This selective inhibition disrupts the normal functioning of the bacterial cell, leading to its death .
Biochemical Pathways
The compound affects the biochemical pathway involving the post-translational modification catalyzed by PPTases . This modification is essential for bacterial cell viability and virulence . By inhibiting PPTases, the compound disrupts this pathway, thwarting bacterial growth .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, have been studied . .
Result of Action
The compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells . An advanced analogue of this series, ML267, was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment can impact the effectiveness of the compound.
Properties
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]-(2,4-dimethylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClF3N5O/c1-15-3-6-28-16(2)20(15)22(33)32-7-4-18(5-8-32)30-9-11-31(12-10-30)21-19(24)13-17(14-29-21)23(25,26)27/h3,6,13-14,18H,4-5,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJBASHCJMYSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2935721.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2935723.png)

![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2935728.png)
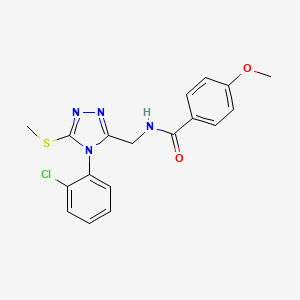
![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2935731.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2935732.png)
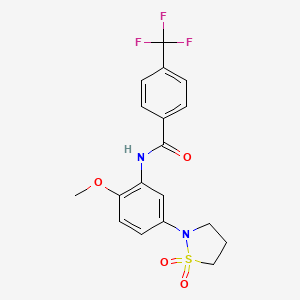
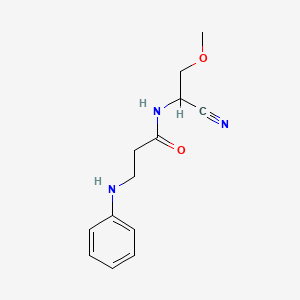
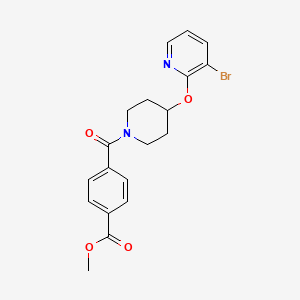
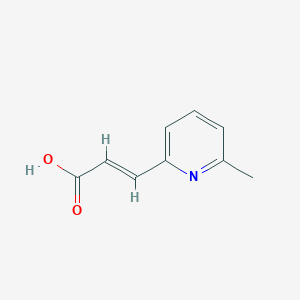
![Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2935741.png)
![Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B2935742.png)
